Product packaging for Methyl 3-hydroxyoctadecanoate(Cat. No.:CAS No. 14531-40-9)

Methyl 3-hydroxyoctadecanoate

Cat. No.: B174744
CAS No.: 14531-40-9
M. Wt: 314.5 g/mol
InChI Key: XIGHAQIRKIFLFB-UHFFFAOYSA-N
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Description

Contextualization within Hydroxy Fatty Acid Esters

Methyl 3-hydroxyoctadecanoate is a specific chemical entity belonging to the broader class of lipids known as hydroxy fatty acid esters. More specifically, it is a methyl ester of a hydroxy fatty acid (HFA). This places it within a significant group of compounds that includes Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a class of endogenous lipids first identified in 2014. mdpi.com FAHFAs are characterized by a branched ester linkage connecting a fatty acid to a hydroxy fatty acid. mdpi.com

Hydroxy fatty acid esters, including FAHFAs, have garnered substantial interest in the scientific community due to their diverse and potent biological activities. mdpi.comwiley.com Research has demonstrated that these lipids can improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate insulin secretion. mdpi.comnih.gov Furthermore, they exhibit broad anti-inflammatory effects. mdpi.comwiley.comnih.gov The intricate structures of these compounds present a synthetic challenge, which has spurred research into effective methodologies for their creation to support structure-activity relationship studies. mdpi.com The enzymatic synthesis of FAHFAs is considered a preferred approach due to its scalability and favorable environmental impact, which is crucial for enabling large-scale production for research and potential industrial applications. acs.org this compound, as a methyl ester of 3-hydroxyoctadecanoic acid, serves as a fundamental example and building block within this scientifically important class of molecules.

Significance in Contemporary Chemical and Biological Sciences

This compound holds notable significance in both chemical and biological research, primarily due to its role as a biomarker, its presence in natural systems, and its utility in chemical synthesis and analysis.

In the biological sciences, the compound is recognized as a biomarker for endotoxins. researchgate.net Its detection can be indicative of exposure to endotoxins, which are components of the outer membrane of Gram-negative bacteria and can have significant health implications. researchgate.net The natural occurrence of this compound has been identified in various sources. It is found in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by the bacterium Streptomyces sp. JM3. glpbio.comchemsrc.com It has also been detected in trace amounts in Madhuca bijuga fruit and as a chemical scent component in the feces of wild Iberian wolves (Canis lupus signatus). glpbio.com Furthermore, the related 3-D-hydroxystearic acid is a component of extracellular glycolipids produced by several species of the red yeast Rhodotorula. cdnsciencepub.com

From a chemical perspective, the synthesis and characterization of this compound are well-documented. A five-step synthesis has been reported using low-cost reagents under mild conditions, with the final product being characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net The ¹H-NMR spectrum of this compound is distinct, showing a splitting of the signals for the diastereotopic protons at the C-2 position. aocs.org This analytical characteristic is useful for its identification and structural elucidation. aocs.org In analytical chemistry, it has been noted as a compound present during the gas chromatographic separation of other lipid enantiomers, demonstrating its relevance in complex mixture analysis. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₉H₃₈O₃ guidechem.comnih.govlarodan.com
Molecular Weight 314.5 g/mol guidechem.comlarodan.com
CAS Number 2420-36-2 glpbio.comnih.gov
Alternate CAS Number 14531-40-9 guidechem.comnih.gov
Topological Polar Surface Area 46.5 Ų guidechem.com
Rotatable Bond Count 17 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O3 B174744 Methyl 3-hydroxyoctadecanoate CAS No. 14531-40-9

Properties

IUPAC Name

methyl 3-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHAQIRKIFLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337117
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-36-2
Record name Methyl 3-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Hydroxyoctadecanoate

Established Synthetic Routes

The synthesis of methyl 3-hydroxyoctadecanoate can be accomplished through various established chemical pathways, including multi-step sequences, reduction of keto-esters, and transesterification of more complex lipids.

One documented route to synthesize this compound involves a five-step sequence utilizing readily available and low-cost reagents. researchgate.net This method is designed to proceed under mild conditions, making it an accessible approach for laboratory-scale synthesis. The synthesis begins with hexadecanoyl chloride, which undergoes a series of reactions to build the carbon chain and introduce the required functional groups. The product is characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. researchgate.net

The key intermediates formed during this multi-step synthesis are outlined below. researchgate.net

StepIntermediate CompoundRole in Synthesis
1Hexadecanoyl chlorideStarting material, provides the C16 tail.
2Meldrum's acid derivativeReacts with the acyl chloride to form a C-C bond.
32,2-dimethyl-5-(hexadecan-1-one)-1,3-dioxone-4,6-dioneKey intermediate resulting from the acylation of Meldrum's acid.
4Methyl 3-oxooctadecanoateFormed after subsequent steps, the precursor to the final product.
5This compoundFinal product, obtained via reduction of the keto group.

Reduction-based methods are a common strategy for producing hydroxy fatty acid esters from their corresponding keto-ester precursors. The synthesis of positional isomers, such as methyl 5-hydroxyoctadecanoate, has been achieved by the reduction of the corresponding methyl 5-oxooctadecanoate using sodium borohydride (B1222165) in methanol (B129727). nih.gov This straightforward approach can be directly applied to the synthesis of this compound from methyl 3-oxooctadecanoate.

Another significant reduction-based method involves the hydrogenation of unsaturated hydroxy fatty esters. For instance, methyl 12-hydroxyoctadecanoate (B1258542) is commercially produced by the hydrogenation of methyl ricinoleate (B1264116) (from castor oil), which contains a double bond. smolecule.com This process uses catalysts like nickel or copper-nickel alloys under high pressure and temperature to saturate the carbon chain while preserving the hydroxyl group. smolecule.com

Transesterification is a key industrial process for producing fatty acid methyl esters (FAMEs), including biodiesel. chula.ac.th This method can also be adapted to produce hydroxy FAMEs from suitable feedstocks. A notable example is the synthesis of methyl (R)-10-hydroxystearate from methyl estolides found in sewage scum. mdpi.comresearchgate.net Estolides are oligomers of fatty acids linked by ester bonds between the carboxyl group of one fatty acid and a hydroxyl group of another.

The transesterification of these methyl estolides with methanol, catalyzed by an acid such as aluminum chloride hexahydrate (AlCl₃·6H₂O) or hydrochloric acid (HCl), breaks the internal ester linkages. mdpi.comresearchgate.net This single-step reaction yields a mixture of standard FAMEs and methyl 10-(R)-hydroxystearate. mdpi.com The reaction conditions can be optimized for temperature, catalyst amount, and reaction time to achieve nearly complete conversion of the estolide feedstock. mdpi.comresearchgate.net While this specific example yields the 10-hydroxy isomer due to the structure of the starting estolide, the principle applies to the generation of hydroxy fatty acid methyl esters from other complex lipids.

CatalystTemperatureTimeConversionReference
AlCl₃·6H₂O115 °C30 h99.6% mdpi.com
HCl120 °C4 h99.8% mdpi.com

Regioselective and Stereoselective Synthesis

Achieving high selectivity in both the position of the hydroxyl group (regioselectivity) and its 3D orientation (stereoselectivity) is a significant challenge in the synthesis of long-chain fatty acid derivatives.

The C-3 position in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-.

Enantioselective Synthesis aims to produce one enantiomer preferentially. A powerful technique for this is asymmetric transfer hydrogenation through dynamic kinetic resolution. This has been demonstrated in the synthesis of a related compound, methyl (2R,3R)-2-acetamido-3-hydroxyoctadecanoate. frontiersin.orgnih.gov In this process, a chiral diamine-ruthenium complex, (R,R)-O₂, catalyzes the reduction of a keto-ester precursor. frontiersin.orgnih.gov This method has been scaled for industrial production, yielding the desired product with high purity (96% yield, 97% enantiomeric excess). frontiersin.orgnih.gov

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mix of enantiomers) into its constituent enantiomers. aklectures.com A common strategy involves reacting the racemic mixture with a chiral resolving agent to form two different diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like chromatography. aklectures.com For example, the enantiomers of a related compound, methyl (Z)-3-hydroxy-13-octadecenoate, have been successfully separated using chiral gas chromatography. researchgate.net Another approach is the esterification of the racemic acid with a chiral alcohol, such as L-(−)-menthol, to form diastereomeric esters that can then be separated via HPLC. beilstein-journals.org

Controlling the exact position of the hydroxyl group along the 18-carbon chain is critical for synthesizing a specific positional isomer like this compound. The chemical similarity of the many C-H bonds in the fatty acid chain makes chemical hydroxylation with high regioselectivity difficult. wiley.com

Biocatalysis using enzymes offers a highly selective alternative. Different families of enzymes can target specific positions on the fatty acid chain. Cytochrome P450 monooxygenases (CYPs) are particularly versatile. researchgate.net For example, some CYPs hydroxylate the terminal (ω) carbon, while others target sub-terminal (e.g., ω-1, ω-2) or in-chain positions. researchgate.netd-nb.info

By selecting or engineering a specific enzyme, the hydroxylation can be directed to the desired carbon. For instance, engineering a fungal peroxygenase (AaeUPO) has led to a biocatalyst with strict regioselectivity for the ω-1 position of various fatty acids and their methyl esters. wiley.comd-nb.info The wild-type enzyme, in contrast, produces a mixture of ω-1 and ω-2 hydroxy fatty acids. wiley.comd-nb.info This highlights the power of enzyme engineering to control the synthesis of specific positional isomers.

The table below summarizes the regioselectivity of different Cytochrome P450 enzymes on octadecanoic (stearic) acid.

Enzyme SystemSubstrateRegioselectivity (Hydroxylation Position)Reference
CYP102A1 (BM3) from B. megateriumOctadecanoic acid (C18:0)ω-1, ω-2, ω-3, ω-4, ω-5, ω-6, ω-7, ω-8, ω-9 researchgate.net
Engineered AaeUPOStearic acid (C18:0)Primarily ω-1 wiley.comd-nb.info
CYP152B1 from S. paucimobilisC17:0 (Heptadecanoic acid)α-position researchgate.net

Chemical Derivatization and Analog Synthesis of this compound

The chemical structure of this compound, featuring a secondary alcohol and a methyl ester, provides two primary sites for chemical modification. These functional groups allow for a range of derivatization reactions, enabling the synthesis of diverse analogs for various scientific investigations.

Esterification and Acylation Reactions

The secondary hydroxyl group at the C-3 position of this compound is amenable to acylation to form new ester derivatives. This transformation is typically achieved by reacting the compound with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a base catalyst. This reaction attaches an acyl group to the hydroxyl oxygen, altering the molecule's polarity and steric profile. For instance, acetylation of the hydroxyl group would yield Methyl 3-acetoxyoctadecanoate. The synthesis of various 3-acetoxy-fatty acid esters has been reported in the context of identifying natural products. researchgate.net

Such derivatization is a common strategy employed in the study of fatty acid-based compounds. For example, ricinoleate esters, which also contain a hydroxyl group, are often acylated at their hydroxyl position to create potential biolubricants with modified physical properties like viscosity and melting point. iastate.edu This approach highlights a well-established method for modifying the properties of hydroxy fatty acid esters through acylation.

Table 1: Representative Acylation of this compound

Reactant Reagent Product
This compound Acetic Anhydride Methyl 3-acetoxyoctadecanoate

Oxidation and Reduction of Functional Groups

The functional groups of this compound can be targeted through oxidation and reduction reactions to yield different chemical entities.

The secondary alcohol at the C-3 position can be oxidized to a ketone, forming Methyl 3-oxooctadecanoate. This transformation can be accomplished using various oxidizing agents. Research on analogous compounds, such as Methyl 3-D-hydroxypalmitate (the C16 equivalent), has demonstrated successful oxidation using chromic acid in acetic acid. cdnsciencepub.com The oxidation of the C-3 hydroxyl group is a key reaction, as the resulting 3-keto ester is a versatile intermediate for further chemical synthesis.

Conversely, the methyl ester group can undergo reduction to a primary alcohol. While specific literature detailing the reduction of this compound is limited, this transformation is a fundamental reaction in organic chemistry, typically achieved using powerful reducing agents like lithium aluminum hydride. Such a reaction would convert this compound into octadecane-1,3-diol, a molecule with two hydroxyl groups.

Table 2: Oxidation of this compound

Reactant Reagent Product

Preparation of Structurally Modified Analogs for Mechanistic Studies

The synthesis of structurally modified analogs of this compound is crucial for investigating biological and chemical mechanisms. By altering the core structure, researchers can probe structure-activity relationships and elucidate metabolic pathways.

For example, analogs with modified carbon chains are used in mechanistic studies of biological systems. In studies of Pseudomonas putida, which produces polyhydroxyalkanoates (PHAs), strains with inhibited β-oxidation pathways were used to study the biosynthesis of polymers from specific fatty acid precursors like 3-hydroxydecanoate (B1257068) and 3-hydroxydodecanoate. nih.gov These shorter-chain analogs of this compound are essential for understanding the enzymatic machinery and substrate specificity in PHA biosynthesis. nih.gov

Furthermore, the synthesis of unsaturated and enantiomerically pure analogs is vital for identifying and confirming the structure of natural products. The separation of enantiomers of a related compound, methyl (Z)-3-hydroxy-13-octadecenoate, was instrumental in the analysis of semiochemicals from ithomiine butterflies. researchgate.net This demonstrates the need for structurally precise analogs to understand chemical communication in insects. General structural modifications, such as the introduction of branches along the fatty acid chain, are also explored to create derivatives with altered physical properties for applications like novel lubricants. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in the efficient synthesis of this compound and related β-hydroxy esters. Various catalytic systems have been employed to facilitate the key bond-forming steps.

A primary method for its preparation is the direct esterification of 3-hydroxyoctadecanoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, to protonate the carboxylic acid and activate it toward nucleophilic attack by methanol. chembk.com

Another classic and effective method for synthesizing β-hydroxy esters is the Reformatsky reaction. This approach involves the reaction of an aldehyde with an α-halo ester in the presence of metallic zinc. For the synthesis of a related shorter-chain analog, methyl 3-hydroxydecanoate, zinc granules were used to facilitate the reaction between octanal (B89490) and methyl bromoacetate (B1195939) in tetrahydrofuran (B95107) (THF). chemicalbook.com

Lewis acid catalysis is also prominent in the synthesis of hydroxy fatty acid esters. For instance, aluminum chloride hexahydrate (AlCl₃·6H₂O) has been effectively used as a catalyst for the direct esterification of free fatty acids with methanol to produce fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net This method is particularly relevant for converting lipid feedstocks into valuable chemical products. mdpi.com Furthermore, Lewis acids like zinc(II) perchlorate (B79767) hexahydrate have been used to catalyze the ring-opening of epoxidized fatty esters, demonstrating their utility in creating functionalized fatty acid derivatives under solvent-free conditions. acs.org

A multi-step synthesis has also been described, starting from hexadecanoyl chloride and Meldrum's acid, which proceeds through several intermediates to yield the final product under mild conditions. researchgate.net

Table 3: Summary of Catalytic Approaches for β-Hydroxy Ester Synthesis

Reaction Type Catalyst Substrates Relevance to Synthesis Reference
Esterification Sulfuric Acid / Hydrochloric Acid 3-Hydroxyoctadecanoic Acid, Methanol Direct synthesis from the parent acid. chembk.com chembk.com
Reformatsky Reaction Zinc (Zn) Aldehyde (e.g., Octanal), α-Bromo Ester Synthesis of β-hydroxy esters. chemicalbook.com chemicalbook.com

Biological Origin and Metabolic Pathways of Methyl 3 Hydroxyoctadecanoate

Natural Occurrence and Biological Distribution

Methyl 3-hydroxyoctadecanoate, a long-chain fatty acid ester, has been identified in various biological systems, ranging from insect secretions to microbial polymers. Its presence underscores diverse metabolic functions and ecological roles.

Detection in Specific Organisms and Tissues (e.g., Insect Secretions, Yeast)

The compound is notably found in the androconia (scent glands) of male ithomiine butterflies, such as those in the genus Ithomia. aocs.orgbeilstein-journals.org In these butterflies, it is a component of the semiochemicals disseminated during courtship. aocs.orgbeilstein-journals.org Specifically, it has been identified in the extracts of the wing androconia of Ithomia salapia subspecies. beilstein-journals.org

In the microbial realm, 3-hydroxyoctadecanoate is a known constituent of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by numerous bacteria as a carbon and energy storage material. wikipedia.orgmdpi.com While the polymer is composed of 3-hydroxy acid monomers, the analysis to determine this composition often involves the methanolysis of the polymer, which results in the formation of methyl 3-hydroxyalkanoates, including this compound. dntb.gov.uamdpi.com For instance, Acinetobacter sp. strain AAAID-1.5, when cultured on used transformer oil, produces PHAs composed of 3-hydroxyhexadecanoate and 3-hydroxyoctadecanoate monomers. mdpi.com Similarly, Novosphingobium sp. THA_AIK7 has been shown to produce PHAs containing these same major monomers from crude glycerol. dntb.gov.ua

Furthermore, 3-hydroxy fatty acids, including the C18 variant, are components of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. copernicus.org While not the methyl ester itself, this highlights the widespread presence of the 3-hydroxyoctadecanoate backbone in the bacterial kingdom. Some yeast species are also known to produce 3-hydroxy fatty acids. nih.gov

Table 1: Detection of 3-Hydroxyoctadecanoate Moiety in Various Organisms

Organism/GroupTissue/ProductForm Detected
Ithomiine Butterflies (Ithomia salapia)Androconia (Scent Glands)This compound
Acinetobacter sp.Polyhydroxyalkanoate (PHA)3-Hydroxyoctadecanoate monomer
Novosphingobium sp.Polyhydroxyalkanoate (PHA)3-Hydroxyoctadecanoate monomer
Gram-negative BacteriaLipopolysaccharide (LPS)3-Hydroxyoctadecanoic acid
Yeast (Lactobacillus plantarum)Culture Supernatant3-Hydroxy fatty acids

Microbial Production Pathways

Microbial production of 3-hydroxyoctadecanoate is primarily linked to the synthesis of polyhydroxyalkanoates (PHAs). wikipedia.orgmdpi.com Bacteria accumulate these polyesters as intracellular granules, especially under conditions of nutrient limitation (such as a lack of nitrogen or phosphorus) and an excess of carbon sources. wikipedia.org The composition of the resulting PHA, including the incorporation of 3-hydroxyoctadecanoate monomers, is dependent on the bacterial species and the available carbon substrate. wikipedia.orgmdpi.com For example, providing long-chain fatty acids as a carbon source can lead to the production of medium-chain-length (mcl)-PHAs, which can include C18 monomers. mdpi.com

Presence in Plant Systems

The 3-hydroxyoctadecanoate structure has been identified as a component of more complex molecules in certain plants. In the leaves of Acokanthera schimperi, a traditional Ethiopian medicinal plant, a triterpenoid (B12794562) ester named lupan-20-ol-3(β)-yl 3-hydroxyoctadecanoate has been isolated. acgpubs.org Similarly, lupeol (B1675499) 3-hydroxyoctadecanoate is also sourced from natural plant extracts. biosynth.com A GC-MS analysis of a root extract from Berberis baluchistanica also indicated the presence of a TMS derivative of this compound. wiley.com These findings suggest that while the free methyl ester may not be the primary form, the underlying 3-hydroxyoctadecanoic acid is synthesized and incorporated into secondary metabolites in the plant kingdom.

Biosynthetic Pathways and Precursor Utilization

The formation of 3-hydroxyoctadecanoate is intricately linked with the central metabolic pathways of fatty acid synthesis and degradation.

Integration into Fatty Acid Biosynthesis and Elongation

In microorganisms, the precursors for 3-hydroxyoctadecanoyl-CoA, the activated form of the fatty acid, can be derived from two main routes: the de novo fatty acid synthesis pathway or the β-oxidation of longer-chain fatty acids. researchgate.netnih.gov

In the de novo synthesis pathway , acetyl-CoA is converted to malonyl-CoA, which then enters the fatty acid synthase (FAS) system. unl.edu Through a series of condensation, reduction, and dehydration reactions, the carbon chain is elongated, typically forming acyl-ACP (acyl carrier protein) intermediates. agriculturejournals.cz An intermediate in this process is a 3-hydroxyacyl-ACP. agriculturejournals.cz For the production of mcl-PHAs, the enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG) can channel intermediates from fatty acid synthesis to PHA production by converting 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoA. nih.gov

Alternatively, when fatty acids are supplied externally, the β-oxidation pathway is utilized. researchgate.net In this pathway, fatty acids are degraded in a cyclical process. One of the key intermediates in each cycle is a 3-hydroxyacyl-CoA. aocs.org The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can convert an enoyl-CoA intermediate from the β-oxidation cycle into (R)-3-hydroxyacyl-CoA, which is the direct substrate for PHA synthase. aocs.orgnih.gov

Enzymatic Pathways Governing Formation in Microorganisms

The key enzymes in the microbial production of PHAs containing 3-hydroxyoctadecanoate are the PHA synthases (PhaC). aocs.org These enzymes catalyze the polymerization of (R)-3-hydroxyacyl-CoA monomers into the PHA polymer. aocs.org PHA synthases are classified into different classes based on their substrate specificity. nih.gov

Class I PHA synthases primarily polymerize short-chain-length (scl) monomers (C3-C5). nih.gov

Class II PHA synthases , found in bacteria like Pseudomonas putida, preferentially polymerize medium-chain-length (mcl) monomers (C6-C14). nih.gov However, some bacteria can incorporate longer-chain monomers like 3-hydroxyoctadecanoate. mdpi.com

The provision of the 3-hydroxyoctadecanoyl-CoA monomer to the PHA synthase is governed by enzymes that link fatty acid metabolism to PHA synthesis:

3-Hydroxyacyl-ACP-CoA transferase (PhaG): Connects the de novo fatty acid synthesis pathway to PHA production. nih.gov

(R)-specific enoyl-CoA hydratase (PhaJ): Channels intermediates from the β-oxidation pathway into PHA synthesis. aocs.orgnih.gov

β-Ketothiolase (PhaA/FadA) and Acetoacetyl-CoA reductase (PhaB/FadB): These enzymes are part of the core β-oxidation pathway and can also be involved in the synthesis of 3-hydroxyacyl-CoA precursors from acetyl-CoA. researchgate.netnih.gov

The specific expression and activity of these enzymes determine the flux of carbon towards the synthesis of 3-hydroxyoctadecanoate-containing PHAs.

Table 2: Key Enzymes in the Microbial Biosynthesis of 3-Hydroxyoctadecanoate-Containing PHAs

EnzymeAbbreviationFunctionPathway
PHA SynthasePhaCPolymerizes (R)-3-hydroxyacyl-CoA monomers into PHAPHA Biosynthesis
3-Hydroxyacyl-ACP-CoA transferasePhaGConverts 3-hydroxyacyl-ACP to 3-hydroxyacyl-CoADe Novo Fatty Acid Synthesis Link
(R)-specific enoyl-CoA hydratasePhaJConverts enoyl-CoA to (R)-3-hydroxyacyl-CoAβ-Oxidation Link
β-KetothiolasePhaA/FadACondensation/Thiolysis of acyl-CoAsβ-Oxidation / De Novo Synthesis
Acetoacetyl-CoA reductasePhaB/FadBReduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoAβ-Oxidation / De Novo Synthesis

Proposed Metabolic Routes in Eukaryotic Systems

In eukaryotic organisms, while direct metabolic pathways for this compound are not extensively documented, its formation and degradation can be inferred from the well-established fatty acid metabolism. The core of these pathways involves the elongation and oxidation of fatty acids, processes that are fundamental across a wide range of eukaryotic life, from plants to animals.

3-Hydroxy fatty acids, such as the parent acid of this compound (3-hydroxyoctadecanoic acid), are recognized as intermediates in fatty acid biosynthesis. caymanchem.com In eukaryotes, the elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle. This cycle involves the condensation of an acyl-CoA with malonyl-CoA, followed by reduction, dehydration, and another reduction step. nih.gov The third step of this cycle, the dehydration of a 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA, is catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs). nih.govacademie-sciences.fr This indicates that 3-hydroxyacyl-CoAs, including the 18-carbon variant, are transient intermediates in the synthesis of very-long-chain fatty acids (VLCFAs). nih.govacademie-sciences.fr

Furthermore, 3-hydroxy fatty acids can be subjected to ω-oxidation, a process primarily occurring in the endoplasmic reticulum. In humans, the cytochrome P450 enzyme CYP4F11 has been shown to catalyze the ω-oxidation of 3-hydroxy fatty acids, which are then converted into dicarboxylic acids. caymanchem.com This pathway represents a route for the further metabolism and eventual excretion of these molecules. In cases of impaired mitochondrial β-oxidation, an accumulation of long-chain 3-hydroxy fatty acids can occur, which may then be shunted to this alternative pathway. mdpi.com

In plants, very-long-chain fatty acids are crucial components of various lipids, and their synthesis also proceeds through the fatty acid elongation complex in the endoplasmic reticulum, involving 3-hydroxyacyl-CoA intermediates. academie-sciences.fr Additionally, 3-hydroxytetradecanoic acid and 3-hydroxyhexadecanoic acid have been identified in Arabidopsis, associated with lipid A-like molecules, suggesting a structural role for 3-hydroxy fatty acids in plants. nih.gov

Microbial Metabolism and Biotransformation

Microorganisms play a pivotal role in the synthesis and degradation of this compound, particularly in the context of producing biodegradable polymers and breaking down fatty acid derivatives.

Role in Polyhydroxyalkanoate (PHA) Synthesis and Accumulation

This compound is a precursor to or a component of long-chain-length polyhydroxyalkanoates (lcl-PHAs). PHAs are polyesters produced by various bacteria as intracellular carbon and energy storage materials. caymanchem.com The monomer composition of these biopolymers is largely dependent on the available carbon source. nih.gov When bacteria are provided with long-chain fatty acids, the intermediates of the β-oxidation pathway, including 3-hydroxyacyl-CoAs, can be channeled into PHA synthesis. researchgate.netoup.com

Specifically, 3-hydroxyoctadecanoate has been identified as a monomeric unit in PHA copolymers produced by certain bacteria. For instance, Bacillus thuringiensis has been shown to produce a PHA copolymer containing 3-hydroxydecanoate (B1257068), 3-hydroxyhexadecanoate, and 3-hydroxyoctadecanoate when cultured under specific conditions. This demonstrates the ability of microbial systems to incorporate very-long-chain 3-hydroxy fatty acids into biopolymers.

Co-metabolism and Substrate Utilization by Microbial Organisms

The synthesis of PHAs containing 3-hydroxyoctadecanoate often involves the co-metabolism of multiple substrates. Co-metabolism is the simultaneous degradation of two or more compounds, where the degradation of one substance is dependent on the presence of another primary substrate. In the context of PHA production, bacteria can be fed a primary carbon source that supports growth, along with a secondary substrate that provides the precursors for specific PHA monomers.

Studies have shown that the co-metabolism of substrates like crude glycerol, glucose, and propionic acid by Bacillus thuringiensis can lead to the production of PHA copolymers that include 3-hydroxyoctadecanoate monomers. This highlights the metabolic flexibility of these microorganisms and their ability to utilize a variety of carbon sources to synthesize complex biopolymers.

Enzymatic Hydrolysis and Degradation Pathways

The degradation of this compound in microbial systems begins with the enzymatic hydrolysis of the methyl ester bond. This reaction is typically catalyzed by esterases or lipases, which cleave the ester linkage to yield 3-hydroxyoctadecanoic acid and methanol (B129727). concawe.eulyellcollection.org This initial step is crucial as it makes the fatty acid available for further degradation.

Once hydrolyzed, the resulting 3-hydroxyoctadecanoic acid enters the β-oxidation pathway. This is a cyclic metabolic process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. concawe.eufrontiersin.org In bacteria, the enzymes of the β-oxidation pathway are responsible for the complete degradation of the fatty acid, providing the cell with energy and carbon building blocks. concawe.eu While the general pathway for fatty acid degradation is well-understood, the specific enzymes and their regulation for long-chain 3-hydroxy fatty acids may vary among different microbial species. concawe.eu

Advanced Analytical and Characterization Methodologies for Methyl 3 Hydroxyoctadecanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of Methyl 3-hydroxyoctadecanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

In the ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the proton attached to the hydroxyl-bearing carbon (C-3) is a key diagnostic signal. aocs.org The presence of the hydroxyl group and the chiral center at C-3 leads to the diastereotopic nature of the protons on the adjacent C-2 carbon, resulting in distinct signals for these protons. aocs.org A study on the closely related (S)-(+)-methyl-3-hydroxyhexadecanoate identified a multiplet for the C-3 proton at approximately 3.98 ppm, while the C-2 protons appeared as two separate doublets of doublets at 2.39 ppm and 2.50 ppm. aocs.org The signals for the long methylene (B1212753) chain typically appear as a broad multiplet, while the terminal methyl group (C-18) and the methyl ester group protons have characteristic chemical shifts. aocs.org

Table 1: Typical ¹H-NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) Multiplicity Notes
H-3 (CH-OH) ~3.9-4.0 Multiplet Proton on the hydroxyl-bearing carbon. aocs.org
H-2 (CH₂) ~2.4-2.5 Doublet of doublets Diastereotopic protons adjacent to the chiral center. aocs.org
-OCH₃ ~3.6-3.7 Singlet Methyl ester protons.
-(CH₂)n- ~1.2-1.6 Broad multiplet Protons of the long alkyl chain.

Data is based on typical values for long-chain hydroxy fatty acid methyl esters and specific values reported for analogous compounds. aocs.org

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing the chemical shift for each unique carbon atom in the molecule. researchgate.netnih.gov The carbon attached to the hydroxyl group (C-3), the carbonyl carbon of the ester (C-1), and the methyl ester carbon are readily identifiable by their characteristic chemical shifts.

Mass Spectrometry (MS, GC-MS, MALDI-ToF-MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. For volatile compounds like this compound, it is commonly coupled with Gas Chromatography (GC-MS). researchgate.netlipidmaps.org

The electron ionization (EI) mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) due to its instability. However, it displays a characteristic fragmentation pattern. The most significant fragment ion is observed at a mass-to-charge ratio (m/z) of 103. nih.govbeilstein-journals.org This ion results from the cleavage of the bond between C-3 and C-4, and it is a diagnostic peak for 3-hydroxy fatty acid methyl esters. beilstein-journals.org This fragmentation is highly favored due to the stability of the resulting oxonium ion. Other significant peaks in the mass spectrum can be found at m/z 41 and 43. nih.gov

Table 2: Characteristic GC-MS Fragment Ions for this compound

m/z Identity/Origin Significance
103 [CH(OH)CH₂COOCH₃]⁺ Key diagnostic fragment for 3-hydroxy fatty acid methyl esters. nih.govbeilstein-journals.org
43 [C₃H₇]⁺ Common alkyl fragment. nih.gov

The analysis is often performed on derivatized samples, such as trimethylsilyl (B98337) (TMS) ethers, to increase volatility and improve chromatographic behavior. lipidmaps.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.gov The IR spectrum of this compound shows distinct absorption bands corresponding to its hydroxyl and ester functionalities.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. cdnsciencepub.com A strong, sharp absorption peak appears around 1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group. cdnsciencepub.com The C-H stretching vibrations of the long alkyl chain are observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Hydroxyl (-OH) ~3200-3600 Broad, stretching vibration. cdnsciencepub.com
Carbonyl (C=O) ~1740 Strong, sharp, ester stretching vibration. cdnsciencepub.com

Data based on values for analogous hydroxy fatty acid esters. cdnsciencepub.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity. Gas Chromatography and High-Performance Liquid Chromatography are the primary methods used.

Gas Chromatography (GC) and Chiral Gas Chromatography

Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the most common method for the analysis of fatty acid methyl esters, including this compound. researchgate.netlipidmaps.org The analysis typically involves an apolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). lipidmaps.org A temperature program is employed, starting at a lower temperature and gradually increasing to elute the compound. lipidmaps.org

Since this compound possesses a chiral center at the C-3 position, it can exist as two enantiomers, (R)- and (S)-. Chiral Gas Chromatography is a specialized technique used to separate these enantiomers. This separation is often crucial in biological or synthetic contexts where stereochemistry is important. The analysis is typically performed on specialized chiral columns, such as those coated with a cyclodextrin (B1172386) derivative. For example, the enantiomers of related methyl 3-hydroxyesters have been successfully separated on a chiral β-6-TBDMS hydrodex gas chromatographic phase. beilstein-archives.orgbeilstein-journals.org This demonstrates that methyl 3-hydroxy esters are well-suited for enantioselective GC analysis. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purification of hydroxy fatty acid esters. While GC is often preferred for routine analysis due to the volatility of the methyl esters, HPLC can be advantageous for preparative scale separations or for analyzing less volatile derivatives. The technique has been utilized in analytical procedures involving (S)-3-hydroxyoctadecanoate. google.com

The separation is typically achieved using a normal-phase or reverse-phase column. For reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection can be accomplished using a UV detector if the compound is derivatized with a UV-absorbing chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). Studies on related hydroxy- and keto-dienes derived from fatty acid methyl esters have employed HPLC with UV detection for quantification. researchgate.net

Solid-Phase Extraction (SPE) for Isolation and Enrichment

Solid-Phase Extraction (SPE) is a powerful and widely used sample preparation technique that partitions components of a mixture between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It is instrumental for the isolation and enrichment of this compound from complex matrices, such as biological fluids, food samples, or reaction mixtures. sigmaaldrich.comnih.gov The primary benefits of using SPE include sample cleanup, removal of interfering substances, and concentration of the analyte, which leads to improved sensitivity and accuracy in subsequent chromatographic analyses. sigmaaldrich.com

The selection of the SPE sorbent and solvent system is crucial and depends on the physicochemical properties of the analyte and the matrix components. For hydroxy fatty acid methyl esters, both normal-phase and reversed-phase chromatography principles are applied.

Normal-Phase SPE: Silica (B1680970) gel is a common normal-phase sorbent used to separate lipids based on polarity. nih.gov In this mode, non-polar compounds are eluted first with non-polar solvents, while more polar compounds, like this compound, are retained and eluted later with more polar solvents. A typical procedure involves loading the sample onto a silica cartridge, followed by a wash step with a low-polarity solvent system (e.g., hexane/ethyl acetate) to remove neutral lipids like triacylglycerols. nih.gov The desired hydroxy fatty acid esters are then eluted with a solvent of higher polarity, such as pure ethyl acetate (B1210297) or a methanol-containing mixture. nih.gov

Reversed-Phase SPE: Octadecyl-bonded silica (C18) is a common reversed-phase sorbent. researchgate.net This approach separates molecules based on hydrophobicity. An efficient enrichment method for hydroxy fatty acid methyl esters from microorganisms has been described using a C18 SPE cartridge. gerli.com

Specialized Sorbents: For more targeted enrichment, specialized SPE systems have been developed. For instance, a system coated with titanium and zirconium dioxide has been used to effectively enrich fatty acid esters of hydroxy fatty acids (FAHFAs) by separating them from neutral lipids and phospholipids (B1166683). biorxiv.org

The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. chromatographyonline.com The eluted fraction containing this compound can then be concentrated and reconstituted in a solvent compatible with the subsequent analytical instrument, such as a gas or liquid chromatograph. nih.govchromatographyonline.com

Table 1: Exemplary Solid-Phase Extraction (SPE) Protocols for Hydroxy Fatty Acid Esters

Sorbent TypeMatrix/Sample TypeWash Solvent(s)Elution Solvent(s) for AnalytePurposeReference
Silica GelGeneral Lipid ExtractHexane, 95:5 Hexane:Ethyl AcetateEthyl AcetateRemoval of neutral lipids (e.g., triacylglycerols, cholesterol esters) and enrichment of FAHFAs. nih.gov
Octadecyl-bonded Silica (C18)Microbial Fatty Acid Methyl EstersDichloromethane (for sample application)Methanol (B129727)/IsopropanolEnrichment of hydroxy FAMEs. gerli.com
Titanium and Zirconium DioxideGeneral Lipid ExtractChloroform (for conditioning)Methanol/Formic Acid (99:1, v/v)Fractionation and enrichment of FAHFAs from phospholipids and neutral lipids. biorxiv.org
Florisil (Magnesium Silicate)General Lipid ExtractHexane/Diethyl Ether (95:5, v/v)Not specified for elution of hydroxy FAMEs, but used for separation from normal FAMEs.Rapid separation of normal and hydroxy fatty acid methyl esters. gerli.com

Advanced Techniques for Isomeric and Stereochemical Analysis

Due to the presence of a chiral center at the C-3 position, this compound exists as two enantiomers: (R)-Methyl 3-hydroxyoctadecanoate and (S)-Methyl 3-hydroxyoctadecanoate. The analysis and separation of these stereoisomers, as well as potential positional isomers, require advanced chromatographic and spectrometric techniques.

Chiral Chromatography is a cornerstone method for separating enantiomers. mz-at.derotachrom.com This can be achieved through either gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. aocs.org

Derivatization followed by GC/HPLC: A common strategy involves reacting the hydroxyl group of this compound with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent. researchgate.net This reaction creates diastereomeric esters that possess different physical properties and can be separated using standard, non-chiral chromatography columns. aocs.orgresearchgate.net The separated diastereomers can then be analyzed by mass spectrometry to confirm their identity. This approach has been successfully used for the enantioselective determination of 2- and 3-hydroxy fatty acids in food samples. researchgate.net

Chiral Stationary Phases (CSPs): The use of columns with a chiral stationary phase is a direct method for enantiomer separation. cd-bioparticles.com Polysaccharide derivatives, such as those based on cellulose (B213188) or amylose, coated on a silica support are highly effective CSPs for a wide range of chiral compounds. cd-bioparticles.com The separation occurs due to the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral environment of the stationary phase. mz-at.de

Mass Spectrometry (MS) , particularly when coupled with chromatography (GC-MS or LC-MS), is indispensable for both isomeric and stereochemical analysis. acs.orgmarinelipids.ca

GC-MS: After separation by GC (on either a chiral or non-chiral column), mass spectrometry provides structural information. Electron impact (EI) mass spectra can yield key fragments that help determine the position of the hydroxyl group. osti.gov Chemical ionization (CI) is a softer ionization technique that can help in determining the molecular weight of fatty acid methyl esters, which can sometimes be difficult with EI-MS. nih.gov

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for analyzing intact hydroxy fatty acid esters. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) can be used. researchgate.net In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of the derivatized analyte) is selected and fragmented. The resulting product ion spectrum provides detailed structural information that can be used to distinguish between isomers. nih.gov For example, the fragmentation of N,N-dimethylethylenediamine (DMED)-labeled FAHFAs can generate characteristic product ions that reveal the position of the hydroxyl group. nih.govbiorxiv.org

Combined Approaches: For unambiguous stereochemical assignment, a combination of techniques is often employed. For instance, a novel method combining liquid chromatography, circular dichroism (CD), and nuclear magnetic resonance (NMR) has been developed. nih.gov This LC-CD-NMR system allows for the identification of enantiomers based on their opposite CD signals while confirming their structure via NMR, providing a powerful tool for method development in chiral separations. nih.gov

Table 2: Advanced Techniques for Isomeric and Stereochemical Analysis of Hydroxy Fatty Acids

TechniqueAnalyte FormKey Reagent/Column TypeType of AnalysisResearch FindingReference
GC-MSDiastereomeric MTPA-O-FAMEs(R)-(-)-MTPA-Cl (Mosher's reagent)EnantioselectiveDetected both (S)- and (R)-enantiomers of 3-hydroxy fatty acids in food, with the (R)-enantiomer often predominating. researchgate.net
GC-MSDimethyl disulfide (DMDS) adductsDimethyl disulfidePositional and Stereochemical (for unsaturation)DMDS derivatization allows for the determination of double bond position and stereochemistry in unsaturated FAMEs. acs.orgosti.gov
Chiral HPLCEnantiomersChiral Stationary Phase (e.g., polysaccharide-based)Enantioselective SeparationProvides direct separation of enantiomers without derivatization, crucial for obtaining optically pure drugs. mz-at.decd-bioparticles.com
LC-MS/MSDMED-derivatized FAHFAsN,N-dimethylethylenediamine (DMED)Positional IsomerismFragmentation of DMED-labeled precursors generates diagnostic ions that allow for unambiguous localization of the hydroxyl group. nih.govbiorxiv.org
LC-CD-NMREnantiomersChiral ColumnEnantioselective IdentificationIdentifies enantiomers by opposite circular dichroism signals and identical NMR spectra, aiding in the development of chiral HPLC methods. nih.gov

Biological and Biochemical Research Applications of Methyl 3 Hydroxyoctadecanoate

Role in Biological Signaling and Intercellular Communication

The structure of Methyl 3-hydroxyoctadecanoate is analogous to other known signaling molecules in microbial systems. Research into the broader class of 3-hydroxy fatty acids (3-OH-FAs) suggests their participation in cell-to-cell communication, although specific studies on the C18 methyl ester are limited.

There is currently a lack of direct research evidence specifically identifying this compound as a signaling molecule in bacterial quorum sensing. However, the study of similar molecules provides a basis for potential investigation. For instance, other 3-hydroxy fatty acids and their derivatives are known to function as crucial quorum sensing signals. The plant pathogenic bacterium, Ralstonia solanacearum, utilizes 3-hydroxy palmitate (a 16-carbon 3-hydroxy fatty acid) as an essential early signaling molecule to control the expression of virulence factors ufs.ac.za. Similarly, the human yeast pathogen, Candida albicans, produces 3-hydroxy tetradecaenoic acid (a 14-carbon 3-hydroxy fatty acid) which acts as a quorum sensing molecule that can alter gene expression and accelerate the formation of hyphae, a key virulence trait ufs.ac.za.

Furthermore, research on a shorter-chain analogue, (R)-3-hydroxyoctanoic acid, demonstrated its ability to inhibit the production of pyocyanin in the opportunistic pathogen Pseudomonas aeruginosa PAO1, a virulence factor regulated by quorum sensing nih.gov. These findings suggest that the 3-hydroxy fatty acid structural motif is active in intercellular signaling, but the specific role, if any, of this compound remains to be elucidated.

Function in Microbial Physiology and Ecology

The involvement of this compound in the fundamental physiological processes of microorganisms, such as the formation of communities and the storage of energy, is an area of active scientific inquiry.

Currently, there are no specific studies in the available scientific literature that detail the direct role of this compound in the modulation of bacterial biofilm formation. Biofilm formation is a complex process where bacteria adhere to surfaces and create a protective matrix, leading to persistent infections and environmental colonization nih.gov. While various lipids and fatty acids have been shown to influence this process, the specific effects of this compound have not been reported. Research has shown that other fatty acids, such as short-chain fatty acids produced by Cutibacterium acnes, can inhibit biofilm formation by Staphylococcus epidermidis researchgate.net. Similarly, omega-3 fatty acids have been investigated for their anti-biofilm properties against Staphylococcus aureus mdpi.com. However, this area of research has not yet been extended to include this compound.

The most direct documented role for the 3-hydroxyoctadecanoate moiety is as a constituent of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage reserves wikipedia.org. These biopolymers are accumulated under conditions of nutrient limitation and excess carbon supply wikipedia.org.

Specifically, 3-hydroxyoctadecanoate has been identified as a monomer in the medium-chain-length PHAs (mcl-PHAs) produced by the bacterium Pseudomonas putida KT2442. When this bacterium is fed with relevant fatty acids, it synthesizes a copolyester composed of various 3-hydroxyalkanoate monomers.

Monomer Composition of mcl-PHA from Pseudomonas putida KT2442
Monomer UnitAbbreviationCarbon Chain Length
3-hydroxyhexanoate3HHxC6
3-hydroxyoctanoate3HOC8
3-hydroxydecanoate (B1257068)3HDC10
3-hydroxydodecanoate3HDDC12
3-hydroxytetradecanoate3HTDC14
3-hydroxyoctadecanoate -C18

Data sourced from studies on Pseudomonas putida KT2442, which produces medium-chain-length polyhydroxyalkanoates nih.gov.

The inclusion of long-chain monomers like 3-hydroxyoctadecanoate can significantly influence the material properties of the resulting biopolymer, such as its crystallinity and melting temperature nih.gov.

Enzymatic Substrate and Metabolite Studies

Understanding how this compound is synthesized and metabolized by enzymes is key to elucidating its biological functions and harnessing it for biotechnological applications.

Role as a Metabolic Intermediate in Fatty Acid Pathways

This compound, or more specifically its unesterified form, 3-hydroxyoctadecanoic acid, is a naturally occurring hydroxylated fatty acid that serves as an intermediate in the metabolic pathway of fatty acid oxidation. This process, known as β-oxidation, is a critical catabolic process where fatty acid molecules are broken down to produce energy. In eukaryotic organisms, this primarily occurs within the mitochondria.

The β-oxidation spiral consists of a sequence of four enzymatic reactions. After the initial activation of a fatty acid to its acyl-CoA derivative, it undergoes dehydrogenation, hydration, oxidation, and thiolysis. 3-Hydroxyoctadecanoyl-CoA is formed during the second step of this cycle for octadecanoic acid (stearic acid), where enoyl-CoA hydratase adds a hydroxyl group to the double bond of trans-Δ²-enoyl-CoA. Subsequently, the enzyme 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA. This is then cleaved by thiolase to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for ATP production. abcam.comwikipedia.orgmdpi.com

The presence and concentration of 3-hydroxy fatty acids, including 3-hydroxyoctadecanoic acid, in biological fluids can be indicative of the rate and proper functioning of fatty acid β-oxidation. nih.govnih.gov In certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is an accumulation of long-chain 3-hydroxy fatty acids due to the impaired enzymatic activity. nih.govresearchgate.net This accumulation can be detected in plasma and other tissues and is a key diagnostic marker for these conditions. nih.gov

The following table provides a simplified representation of the steps in the β-oxidation of octadecanoic acid, highlighting the position of its 3-hydroxy intermediate.

StepEnzymeSubstrateProduct
1Acyl-CoA DehydrogenaseOctadecanoyl-CoAtrans-Δ²-Octadecenoyl-CoA
2Enoyl-CoA Hydratasetrans-Δ²-Octadecenoyl-CoA3-Hydroxyoctadecanoyl-CoA
33-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctadecanoyl-CoA 3-Ketooctadecanoyl-CoA
4Thiolase3-Ketooctadecanoyl-CoAHexadecanoyl-CoA + Acetyl-CoA

Application as a Biochemical Marker

Beyond its role as a metabolic intermediate, this compound and its corresponding free acid have significant applications as biochemical markers in various research and clinical contexts.

One of the most prominent applications of 3-hydroxy fatty acids, including 3-hydroxyoctadecanoic acid, is as a chemical marker for the presence of endotoxins, specifically lipopolysaccharides (LPS). LPS are major components of the outer membrane of Gram-negative bacteria and are potent inducers of the inflammatory response in mammals. The lipid A portion of LPS is highly conserved and contains 3-hydroxy fatty acids with chain lengths typically ranging from 10 to 18 carbons.

Consequently, the detection of 3-hydroxyoctadecanoic acid in a sample can indicate contamination with Gram-negative bacteria or their endotoxins. nih.gov This is particularly useful in environmental and occupational health studies for assessing exposure to airborne endotoxins. acs.org Analytical methods, often involving gas chromatography-mass spectrometry (GC-MS) of the methyl ester derivatives, are employed for the sensitive and specific quantification of these fatty acids. nih.gov

It is important to note that while 3-hydroxy fatty acids are reliable markers for endotoxins in environmental samples, their use in mammalian samples is more complex. This is because 3-hydroxy fatty acids are also endogenously produced during fatty acid β-oxidation. nih.gov Therefore, careful interpretation is necessary to distinguish between bacterial and mammalian sources in clinical specimens. nih.gov

For instance, as mentioned earlier, inherited disorders of mitochondrial fatty acid β-oxidation, such as LCHAD deficiency, lead to a characteristic accumulation of long-chain 3-hydroxy fatty acids. nih.gov The analysis of these metabolites in plasma or other biological fluids is crucial for the diagnosis and monitoring of these diseases. nih.govnih.gov

Furthermore, metabolic profiling studies have identified changes in the levels of 3-hydroxy fatty acids in other conditions. For example, increased levels of 3-hydroxy fatty acids may indicate oxidative stress and lipotoxicity in the liver. acs.org A study on patients with type 2 diabetes treated with metformin showed a significant increase in 3-hydroxy medium-chain fatty acids, suggesting a potential role for these metabolites in the drug's mechanism of action. frontiersin.org

The table below summarizes the association of altered 3-hydroxyoctadecanoic acid levels with different biological conditions.

Biological ConditionChange in 3-Hydroxyoctadecanoic Acid LevelsImplication
Gram-Negative Bacterial ContaminationIncreasedPresence of endotoxins (LPS)
LCHAD DeficiencySignificantly IncreasedImpaired fatty acid β-oxidation
Oxidative Stress/LipotoxicityPotentially IncreasedCellular damage and metabolic dysregulation

Computational and Theoretical Investigations of Methyl 3 Hydroxyoctadecanoate

Molecular Modeling and Docking Studies of Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the context of methyl 3-hydroxyoctadecanoate, these studies can provide insights into its potential biological targets and mechanisms of action.

Docking simulations involve placing the three-dimensional structure of this compound into the binding site of a target protein and calculating the binding energy. Lower binding energies typically indicate a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on similar fatty acid esters have been used to understand their interactions with enzymes like fatty acid binding proteins (FABPs) and caspases. nih.govtexilajournal.com

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms over time. nih.gov This provides a dynamic view of how this compound might behave within a biological system, including its conformational changes and the stability of its interactions with target molecules. nih.gov

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₃₈O₃ nih.govlarodan.comnih.gov
Molecular Weight314.5 g/mol nih.govlarodan.comnih.gov
XLogP37.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count16 nih.gov

Prediction of Biochemical Pathways and Metabolic Networks

Predicting the biochemical pathways and metabolic networks involving this compound is crucial for understanding its lifecycle and effects within an organism. Computational approaches, often integrated with multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), are instrumental in this endeavor. mdpi.comcore.ac.uk

Genome-scale metabolic models (GSMMs) can be used to simulate the metabolic fate of this compound. mdpi.com By inputting the compound into these models, researchers can predict potential enzymatic reactions that could modify it, such as hydrolysis of the ester bond to form 3-hydroxyoctadecanoic acid and methanol (B129727), or further oxidation of the hydroxyl group. These predictions are based on the known enzymatic capabilities of an organism as encoded in its genome. plos.org

Metabolic network analysis can help identify key enzymes and pathways involved in the metabolism of this compound. nih.gov Techniques like Flux Balance Analysis (FBA) can predict metabolic fluxes through different pathways, highlighting the most likely routes of degradation or transformation. nih.gov Furthermore, pathway enrichment analysis, using tools like MetaboAnalyst, can identify metabolic pathways that are significantly associated with the presence of this and related metabolites. nih.gov This can provide clues about its biological roles and interactions with other metabolic processes. nih.gov

Table 2: Potential Metabolic Transformations of this compound

TransformationEnzyme Class (Predicted)Product
Ester HydrolysisEsterase3-Hydroxyoctadecanoic acid + Methanol
Hydroxyl Group OxidationDehydrogenaseMethyl 3-oxooctadecanoate
Beta-OxidationAcyl-CoA synthetase, etc.Acetyl-CoA and shorter fatty acyl-CoAs

Structure-Activity Relationship (SAR) Exploration through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. frontiersin.org Computational SAR approaches for this compound involve systematically modifying its structure in silico and predicting the effect of these changes on its activity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. These models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their biological activities. For fatty acid esters, these models can help predict how changes in chain length, the position of the hydroxyl group, or modifications to the ester group might affect their potency or selectivity towards a particular biological target. vulcanchem.com

Computational techniques such as 3D-QSAR can provide more detailed insights by considering the three-dimensional structure of the molecules. These methods can help in designing new derivatives of this compound with potentially enhanced or more specific biological activities. The development of advanced computational tools continues to improve the accuracy and predictive power of SAR analyses for cosmetic and pharmaceutical ingredients. cir-safety.org

Future Directions and Emerging Research Areas for Methyl 3 Hydroxyoctadecanoate

Unraveling Novel Biosynthetic and Degradative Pathways

The complete elucidation of the metabolic pathways governing the synthesis and breakdown of Methyl 3-hydroxyoctadecanoate is a key area for future investigation. While it is understood to be an intermediate in fatty acid metabolism, the specific enzymes and regulatory networks controlling its concentration are not fully mapped out across different organisms.

Future research will likely focus on:

Identifying Specific Enzymes: In some organisms, the biosynthesis of the octadecanoate backbone involves fatty acid elongation cycles where 3-hydroxyacyl compounds are key intermediates. beilstein-archives.orgbeilstein-journals.org Research is needed to identify the specific elongases, desaturases, and reductases responsible for producing the 3-hydroxyoctadecanoyl precursor. For instance, studies in insects suggest a pathway starting from palmitic acid, which undergoes elongation to form 3-hydroxyoctadecanoic acid derivatives. beilstein-archives.orgbeilstein-journals.org

Exploring Alternative Pathways: Beyond the canonical fatty acid synthase (FAS) pathway, other enzymatic systems may contribute to its formation. Human cytochrome P450 enzymes of the CYP4F family are known to catalyze the omega-oxidation of 3-hydroxy fatty acids, such as 3-hydroxyoctadecanoic acid, to produce dihydroxy fatty acids. researchgate.net Understanding the interplay between these different oxidative pathways is crucial.

Characterizing Degradation Routes: The primary route for fatty acid breakdown is β-oxidation. Future studies aim to characterize the specific acyl-CoA dehydrogenases and hydratases that act on 3-hydroxyoctadecanoyl-CoA. In bacteria that produce polyhydroxyalkanoates (PHAs), this compound can be a monomer unit, and its degradation is linked to the depolymerization of these bioplastics. researchgate.netnih.gov Investigating the enzymes involved in PHA metabolism will also shed light on the degradative fate of this compound.

Table 1: Potential Enzymes in the Metabolism of this compound
Enzyme ClassPotential RoleExample System/OrganismCitation
Fatty Acid Elongases/DesaturasesFormation of the C18 backbone from shorter-chain fatty acids like palmitic acid.Insects (e.g., Ithomiine butterflies) beilstein-archives.orgbeilstein-journals.org
Cytochrome P450 (CYP4F Subfamily)Omega-oxidation of the precursor 3-hydroxyoctadecanoic acid.Human Liver Microsomes researchgate.net
Acyl-CoA DehydrogenasesInvolvement in the β-oxidation (degradation) of the fatty acid chain.General Fatty Acid Metabolism nih.gov
PHA DepolymerasesRelease of 3-hydroxy acid monomers from polyhydroxyalkanoate polymers.PHA-degrading Bacteria researchgate.net

Development of Advanced Catalytic and Green Synthetic Methodologies

The chemical synthesis of this compound often involves multiple steps with potentially harsh reagents. researchgate.net A significant future direction is the development of more efficient, selective, and environmentally benign synthetic routes, aligning with the principles of green chemistry.

Key research thrusts include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification and polymerization reactions is a promising green alternative. nih.gov Research into engineered microorganisms or isolated enzymes could lead to a one-step fermentation or biocatalytic process to produce enantiomerically pure (R)- or (S)-3-hydroxyoctadecanoate, which is challenging to achieve through traditional chemistry.

Advanced Catalysts: For chemical synthesis, the focus is on developing novel catalysts that improve yield and selectivity. This includes creating highly dispersed bimetallic catalysts, such as Cu/Ni supported on materials like diatomite, which have shown high efficiency in related fatty acid modifications like hydrogenation. sciopen.com Such catalytic systems could be adapted for the selective reduction of a keto group to a hydroxyl group at the C3 position.

Sustainable Feedstocks: Moving away from petrochemical-based starting materials towards renewable biomass is a central goal of green chemistry. frontiersin.org Future synthetic strategies could explore the use of abundant, bio-based platform molecules derived from sources like plant oils or cellulosic biomass to construct the carbon backbone of the molecule. frontiersin.orgmdpi.com

Table 2: Emerging Green and Advanced Synthetic Strategies
MethodologyPrinciplePotential AdvantagesCitation
Enzymatic SynthesisUsing isolated enzymes (e.g., lipases) or whole-cell biocatalysts to perform specific reaction steps.High stereoselectivity, mild reaction conditions, reduced waste. nih.gov
Bimetallic CatalysisEmploying catalysts with two different metals to enhance activity and selectivity in reactions like hydrogenation.High efficiency, improved yield, catalyst stability and reusability. sciopen.com
Continuous Flow SynthesisPerforming reactions in a continuous flow reactor rather than a batch process.Better process control, improved safety, higher throughput, easier scalability. wiley.com
Use of Bio-based FeedstocksSynthesizing the target molecule from renewable starting materials like fatty acids from plant oils or sugars.Sustainability, reduced reliance on fossil fuels, potential for novel chemical pathways. frontiersin.orgmdpi.com

Deeper Elucidation of Specific Biological Functions and Mechanisms

While this compound is a known metabolite, its specific biological roles are largely under-investigated. Future research aims to move beyond simple identification and explore its functional significance in various biological contexts.

Emerging areas of functional research are:

Role in Biopolymers: The compound is a known constituent of poly(3-hydroxyalkanoate) (PHA) biopolymers produced by certain bacteria, such as Streptomyces sp.. glpbio.comcaymanchem.com These polymers serve as intracellular carbon and energy storage materials. Further research is needed to understand how the inclusion of this long-chain monomer influences the physical and material properties of PHAs.

Chemical Signaling: In wild Iberian wolves, this compound has been identified as a chemical constituent in feces, suggesting a potential role as a pheromone or a chemical signal for inter- or intra-species communication. caymanchem.com This opens a new avenue for research into its function in animal behavior and chemical ecology.

Interaction with Cell Membranes and Receptors: As a long-chain fatty acid derivative, it may interact with cell membranes, influencing their fluidity and function. evitachem.com Furthermore, many fatty acid metabolites act as signaling molecules by binding to specific cellular receptors, such as peroxisome proliferator-activated receptors (PPARs). glpbio.com Investigating whether this compound or its free acid form binds to and activates such receptors could reveal roles in regulating inflammation, metabolism, and cell proliferation. biosynth.commdpi.com

Component of Lipopolysaccharide (LPS): In Gram-negative bacteria, 3-hydroxy fatty acids are essential components of Lipid A, the bioactive center of LPS that interacts with the host immune system. uga.edu Research to determine if 3-hydroxyoctadecanoic acid is incorporated into the Lipid A of specific bacterial species could have significant implications for immunology and infectious disease research.

Integration of High-Throughput Omics Data in Metabolic Research

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to study this compound within a complex biological system. mdpi.comnih.gov Integrating these large datasets can uncover novel regulatory mechanisms and biological functions. nih.govmdpi.com

Future research will increasingly rely on:

Metabolomic Profiling: Untargeted metabolomics can simultaneously measure hundreds to thousands of metabolites in a sample, allowing researchers to see how the levels of this compound and related lipids change in response to different stimuli, genetic mutations, or disease states. tmc.edu

Multi-Omics Integration: The true power comes from integrating multiple layers of omics data. researchgate.netfrontiersin.org For example, by combining metabolomics with transcriptomics, researchers can correlate changes in the concentration of this compound with the expression levels of specific genes, thereby identifying candidate enzymes and transcription factors involved in its metabolism. nih.gov

Systems Biology and Network Analysis: The integrated omics data can be used to construct comprehensive metabolic network models. nih.gov These models can predict the flow of metabolites through various pathways and identify critical control points that regulate the synthesis or degradation of this compound. This approach can provide a holistic view of its role in cellular physiology and its connection to complex diseases. mdpi.com

Table 3: Applications of Omics Technologies in this compound Research
Omics TechnologyApplicationPotential InsightsCitation
MetabolomicsQuantify levels of the compound and related metabolites in various biological samples.Identify metabolic shifts associated with disease, diet, or genetic changes. tmc.edu
Genomics (e.g., GWAS)Identify genetic variants associated with circulating levels of the compound.Discover novel genes and loci that regulate the compound's metabolism. tmc.edu
Transcriptomics (RNA-Seq)Measure the expression of all genes in a cell or tissue to find those correlated with the compound's levels.Identify candidate enzymes, transporters, and regulatory factors. nih.gov
ProteomicsIdentify and quantify proteins that are altered in response to or are involved in the metabolism of the compound.Confirm the functional roles of genes identified through other omics methods. mdpi.com
Multi-Omics IntegrationCombine data from all omics layers to build comprehensive models of metabolic pathways.Achieve a systems-level understanding of the compound's biological role and regulation. nih.govfrontiersin.org

Q & A

Q. What are the recommended storage conditions and stability considerations for Methyl 3-hydroxyoctadecanoate in laboratory settings?

this compound should be stored at ≤-20°C to prevent degradation, as indicated by its low-temperature storage requirements . It is chemically stable under recommended conditions but incompatible with strong oxidizers, which may induce decomposition into CO, CO₂, or other irritants . For long-term stability, ensure airtight containers and avoid exposure to moisture or heat .

Q. Which analytical methods are most effective for identifying this compound in bacterial samples?

Fatty acid methyl ester (FAME) analysis via gas chromatography (GC) coupled with the MIDI Microbial Identification System is a gold standard. This method leverages the unique presence of 3-hydroxyoctadecanoate in bacterial membranes, such as Francisella spp., which lack this compound in other genera . Sample preparation includes saponification, methylation, and extraction steps, followed by GC-MS validation for specificity .

Q. How can researchers verify the purity of this compound, and what thresholds are acceptable for experimental use?

Purity (>98%) is typically confirmed via HPLC or GC-MS, with suppliers like Larodan AB and Shanghai Saikerui providing certificates of analysis . Thresholds depend on application: trace impurity levels (<2%) are acceptable for most biological assays, but synthetic chemistry (e.g., polymer synthesis) may require ≥99% purity .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in polyhydroxyalkanoate (PHA) biosynthesis?

Streptomyces sp. JM3 is a model organism for PHA studies. Researchers should use isotopic labeling (e.g., ¹³C-glucose) to trace 3-hydroxyoctadecanoate incorporation into PHAs . Fermentation conditions (e.g., carbon/nitrogen ratios) must be optimized to induce PHA production, followed by NMR and MALDI-TOF for polymer characterization . Challenges include differentiating trace 3-hydroxyoctadecanoate from other PHAs in complex matrices.

Q. How can conflicting data on this compound’s ecological roles be resolved?

The compound is identified in M. bijuga fruit and Iberian wolf feces as a scent marker . To address contradictions in ecological function, employ comparative metabolomics across species and environments. Field sampling paired with controlled lab experiments (e.g., behavioral assays using synthetic analogs) can clarify its role in chemical communication . Statistical tools like PCA should be used to distinguish environmental vs. biosynthetic origins .

Q. What methodological challenges arise in quantifying trace this compound in biological samples, and how can they be mitigated?

Sensitivity limits in GC-MS and interference from co-eluting compounds (e.g., other hydroxy fatty acids) are common. Derivatization with BSTFA or MTBSTFA enhances volatility and detection . For low-abundance samples (e.g., wolf feces), solid-phase microextraction (SPME) or liquid-liquid extraction with hexane:ethyl acetate improves recovery rates . Internal standards (e.g., deuterated analogs) are critical for accurate quantification .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Identification FAME analysis (GC-MS), MIDI System
Quantification GC-MS with derivatization, SPME
Stability Assessment Accelerated aging tests, FT-IR monitoring
Biosynthesis Studies Isotopic labeling, fermentation optimization
Ecological Role Analysis Comparative metabolomics, behavioral assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.